molecular formula C23H21N3O4S B2367514 N-(2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207026-25-2

N-(2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2367514
CAS No.: 1207026-25-2
M. Wt: 435.5
InChI Key: VTYZRDQQDNZGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core with a ketone at position 2. The structure includes a 4-methoxyphenyl group at position 7 of the thienopyrimidine ring and an N-(2-methoxy-5-methylphenyl)acetamide side chain at position 3.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-14-4-9-19(30-3)18(10-14)25-20(27)11-26-13-24-21-17(12-31-22(21)23(26)28)15-5-7-16(29-2)8-6-15/h4-10,12-13H,11H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYZRDQQDNZGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, particularly its anticancer properties, mechanism of action, and structure-activity relationship (SAR).

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H34N4O4S
  • Molecular Weight : 486.63 g/mol
  • IUPAC Name : this compound

The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.

  • Inhibition of VEGFR-2 and AKT : The compound has been reported to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), both of which are critical for tumor growth and metastasis. The IC50 values for these activities are promising:
    • VEGFR-2 : IC50 = 0.075 μM
    • AKT : IC50 = 4.60 μM .
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells through caspase activation. In vitro studies have shown a significant increase in active caspase-3 levels after treatment with related compounds, indicating the induction of programmed cell death .

Cell Cycle Arrest

Flow cytometry analyses revealed that treatment with the compound leads to cell cycle arrest:

  • S Phase Arrest : A notable accumulation of cells was observed in the S phase, indicating inhibition of DNA synthesis.
  • G1/S Phase Arrest : Other derivatives showed accumulation in the G1 phase, preventing progression to DNA replication .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on its structure:

SubstituentEffect on Activity
Methoxy group at position 5Enhances solubility and potency
Methyl group at position 2Increases selectivity for cancer cells
Variations in phenyl groupsAlters binding affinity to targets

Study 1: Antiproliferative Effects on Liver Cancer Cells

A study focused on liver cancer cells demonstrated that related thiophene derivatives exhibited selective toxicity against cancer cells while sparing normal cells. The lead compound showed an IC50 value of approximately 3 μM against liver carcinoma cells .

Study 2: Mechanistic Insights into Apoptosis

Another investigation utilized flow cytometry to assess the effects of the compound on cell cycle dynamics. Results indicated a significant shift towards apoptosis with increased levels of active caspase-3 compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thieno[3,2-d]pyrimidin-4-one Derivatives

Key structural variations among analogs include substitutions on the thienopyrimidine core, the acetamide side chain, and attached aryl groups. These modifications influence physicochemical properties (e.g., solubility, stability) and biological activity. Below is a comparative analysis of select compounds:

Compound Name / ID Core Structure Substituents (R₁, R₂) Molecular Weight Reported Activity Key Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one R₁: 4-methoxyphenyl; R₂: 2-methoxy-5-methylphenyl ~496 (estimated) N/A
Compound 8 (N-(2-(2,3-dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)acetamide) Thieno[2,3-d]pyrimidin-4-one R₁: thiophen-2-yl; R₂: 2,3-dimethoxyphenyl 528 Anti-breast cancer (in vitro/in vivo)
Compound 9 (N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)acetamide) Thieno[2,3-d]pyrimidin-4-one R₁: thiophen-2-yl; R₂: 4-chlorophenyl 503 Anti-breast cancer (in vitro/in vivo)
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one R₁: 5-methylfuran-2-yl; R₂: 2-methylphenyl 467 N/A (structural analog)
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole R₁: 3-methoxyphenyl; R₂: 4-ethylphenyl ~534 (estimated) N/A (larger heterocyclic system)

Key Observations:

  • Substituent Effects on Activity: Methoxy groups (e.g., in the target compound and Compound 8) enhance hydrophobicity and may improve membrane permeability compared to halogenated (e.g., Compound 9) or aliphatic substituents .
  • Core Modifications :
    • Pyrimido[5,4-b]indole derivatives (e.g., ) exhibit extended π-conjugation, which may influence DNA intercalation or kinase inhibition but could reduce metabolic stability .

Comparison with Non-Thienopyrimidine Acetamide Derivatives

Other acetamide-based compounds with diverse cores highlight the role of scaffold flexibility:

  • Hypoglycemic Agents (): Thiazolidinedione-containing analogs (e.g., 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides) demonstrate significant hypoglycemic activity, underscoring how side-chain modifications can shift pharmacological profiles .
  • Anti-inflammatory Compounds (): Benzothiazole-acetamide hybrids exhibit anti-inflammatory and analgesic activities, suggesting that the acetamide moiety itself is a versatile pharmacophore .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.